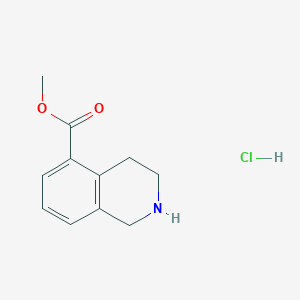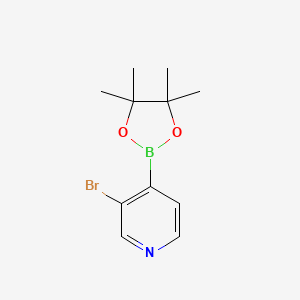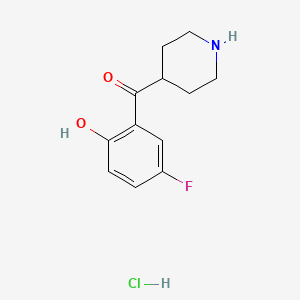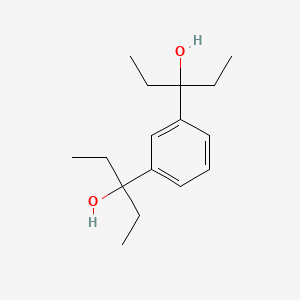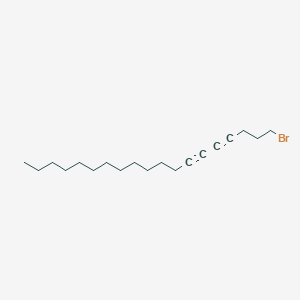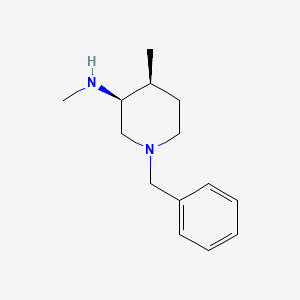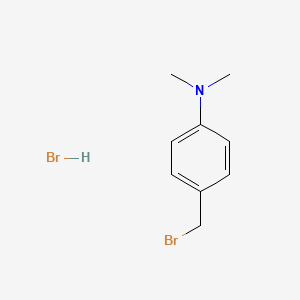
4-(bromomethyl)-N,N-dimethylaniline hydrobromide
Vue d'ensemble
Description
4-(bromomethyl)-N,N-dimethylaniline hydrobromide is likely a brominated derivative of N,N-dimethylaniline, which is a type of aromatic amine. The bromomethyl group (-CH2Br) is attached to the fourth carbon of the aniline ring .
Molecular Structure Analysis
The molecular structure would consist of a benzene ring (from the aniline) with a bromomethyl group and a dimethylamino group attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
As a brominated compound, it would be expected to undergo reactions typical of alkyl halides, such as nucleophilic substitution or elimination. The presence of the amine group may also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. As an alkyl halide, we might expect it to have higher boiling and melting points than the parent hydrocarbon. The presence of the polar amine might make it somewhat soluble in polar solvents .Applications De Recherche Scientifique
Electrochemical Decomposition Pathways
The study by Arias, Brillas, and Costa (1990) explores the electrochemical oxidation pathways of compounds closely related to 4-(bromomethyl)-N,N-dimethylaniline hydrobromide, highlighting its potential role in electrochemical synthesis and the formation of complex organic structures, such as dimeric compounds through oxidation processes in various acidic mediums. This research provides insights into the electroactive species and oxidation mechanisms that are fundamental to the synthesis and decomposition of aromatic amine derivatives Arias, Brillas, & Costa, 1990.
Synthesis and Optimization
Zhang Xing-chen (2008) describes a method for synthesizing 4-bromo-N,N-dimethylaniline through a substitution reaction, emphasizing the importance of reaction conditions like temperature and molar ratios for achieving high yields. This research underscores the synthetic versatility of 4-(bromomethyl)-N,N-dimethylaniline hydrobromide as a building block in organic synthesis and the optimization strategies for its preparation Zhang Xing-chen, 2008.
Application in Organic Electronic Devices
Shen et al. (2007) report on the microwave-assisted palladium-catalysed amination between 2,4-dimethylaniline and 4,4'-dibromobiphenyl, leading to the creation of polytriarylamines. This study highlights the application of related compounds in the development of materials for organic electronic devices, demonstrating the broader implications of 4-(bromomethyl)-N,N-dimethylaniline hydrobromide in advanced material science and technology Shen, McCairn, Morrison, & Turner, 2007.
Mechanistic Insights in Organic Reactions
The work by Oyama and Higuchi (2002) on the electron-transfer stopped-flow method investigates the reactions of 4-bromo-N, N-dimethylaniline cation radical, providing mechanistic insights into the behavior of brominated aromatic amines under electron-transfer conditions. This research is crucial for understanding the kinetics and mechanisms of reactions involving 4-(bromomethyl)-N,N-dimethylaniline hydrobromide derivatives Oyama & Higuchi, 2002.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(bromomethyl)-N,N-dimethylaniline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.BrH/c1-11(2)9-5-3-8(7-10)4-6-9;/h3-6H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGMBLHSAUWHFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-N,N-dimethylaniline hydrobromide | |
CAS RN |
1116572-69-0 | |
| Record name | 4-(Dimethylamino)benzyl bromide hydrobromide, tech | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1522031.png)
![4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one](/img/structure/B1522032.png)


![1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522035.png)
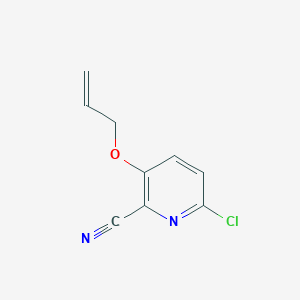
![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride](/img/structure/B1522039.png)
